4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine
Description
4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is a synthetic compound categorized as an amine molecule. It has the molecular formula C12H25N and a molecular weight of 183.34 g/mol . This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Properties
IUPAC Name |
4-methyl-N-pentan-3-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-4-11(5-2)13-12-8-6-10(3)7-9-12/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNXBOYGCZLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine typically involves the reaction of cyclohexanone with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of amine-related biochemical pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a similar cyclohexane structure.
N-Methylcyclohexylamine: A methylated derivative of cyclohexylamine.
N-Pentylcyclohexylamine: A pentyl-substituted cyclohexylamine.
Uniqueness
4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Biological Activity
The compound 4-Methyl-N-(pentan-3-YL)cyclohexan-1-amine is a member of the cyclohexyl amines, characterized by its unique structural features, including a cyclohexane ring and an alkyl substituent. This compound has garnered attention for its potential biological activities, including interactions with various receptors and enzymes, making it a candidate for further pharmacological exploration.
The molecular formula of this compound is , with a molecular weight of approximately . The chemical structure includes:
- A cyclohexane ring
- A methyl group at the 4-position
- A pentan-3-yl chain attached to the nitrogen atom
These structural characteristics influence its reactivity and biological interactions.
Research indicates that this compound may interact with specific molecular targets, acting as either an agonist or antagonist . The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and potentially modulating various biochemical pathways.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Description |
|---|---|
| Receptor Interaction | Potential agonist/antagonist at specific receptors |
| Enzyme Modulation | May influence enzyme activity through binding interactions |
| Therapeutic Potential | Investigated for applications in drug development |
| Chemical Reactions | Participates in oxidation, reduction, and substitution reactions to form derivatives |
Case Study 1: Enzyme Inhibition
A study focused on the compound's inhibitory effects on specific enzymes revealed significant modulation of enzyme activity. The results indicated a decrease in enzyme kinetics, suggesting potential therapeutic applications in conditions where enzyme overactivity is detrimental. This modulation was characterized by alterations in substrate affinity and reaction rates.
Case Study 2: Receptor Binding Studies
In vitro studies assessing receptor binding have shown that this compound exhibits selective binding to certain receptor subtypes. This selectivity may enhance its therapeutic profile by minimizing off-target effects commonly associated with less selective compounds.
Research Findings
Recent research has explored the broader implications of this compound within medicinal chemistry. Its ability to modulate biological pathways suggests potential applications in treating various conditions, including metabolic disorders and neurodegenerative diseases.
- Agonistic Activity : The compound has demonstrated agonistic properties at certain neurotransmitter receptors, indicating a role in modulating neurotransmission.
- Antagonistic Activity : Conversely, it has also been shown to act as an antagonist at other receptor sites, providing a dual mechanism that could be beneficial in therapeutic contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
